2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole

概要

説明

“2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole” is a chemical compound that has been used in various research studies . It is also known as a heterocyclic diol .

Synthesis Analysis

The synthesis of “2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole” involves the oxidative coupling of 4-methoxydeoxybenzoin . This process results in a new tetraphenylated heterocyclic diol .Molecular Structure Analysis

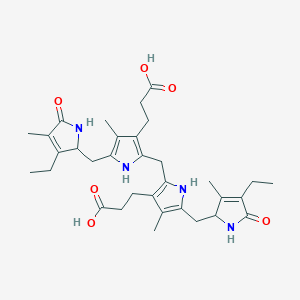

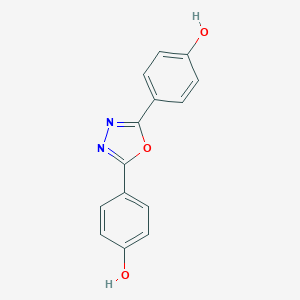

The molecular structure of “2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole” is characterized by the presence of two hydroxyphenyl groups attached to an oxadiazole ring .科学的研究の応用

Synthesis of Novel Polyarylates

This compound is used in the synthesis of novel polyarylates . A new tetraphenylated heterocyclic diol, 2,5-bis(4-hydroxyphenyl)-3,4-diphenylthiophene, was synthesized in three steps starting from 4-methoxydeoxybenzoin . The tetraphenylthiophene-containing polyarylates having inherent viscosities of 0.29–0.84 dig-1 were prepared by the high temperature solution polycondensation of the diol with various aromatic dicarboxylic acid chlorides .

Creation of Organic-Soluble Polymers

The compound is used in the creation of organic-soluble polymers with high glass transition temperatures . These polymers had glass transition temperatures in the range of 209-260°C, with no weight loss below 400°C in both air and nitrogen atmospheres .

Development of High Performance Polyarylates

The compound is used in the development of high performance polyarylates . These polyarylates are known for their usefulness in meeting the high performance requirements for various applications .

Synthesis of Aromatic Polyesters

The compound is used in the synthesis of aromatic polyesters . A new bisphenol, 1,1-bis- [(4-hydroxyphenyl)-1-(4-phenylsulfonyl)phenyl)]ethane (DPSBP) was synthesized starting from diphenylsulfide and was characterized by spectroscopic methods .

Production of Copolyesters

The compound is used in the production of copolyesters . Copolyesters were also synthesized by polycondensation of varying molar proportions of DPSBP and bisphenol-A (BPA) with TPC .

Investigation of Solubility and Thermal Properties

The compound is used in the investigation of solubility and thermal properties of polyesters . The effects of incorporation of pendent 4-(phenylsulfonyl)phenyl groups on the solubility and thermal properties of polyesters were investigated .

作用機序

Target of Action

This compound is a relatively new and less-studied molecule, and its specific biological targets are yet to be identified .

Mode of Action

It is known that the compound possesses phenolic characteristics, which suggests it may interact with biological targets through hydrogen bonding or other types of polar interactions .

Pharmacokinetics

It’s known that the compound is relatively insoluble in water but readily soluble in organic solvents . This suggests that it may have low bioavailability when administered orally, but it could potentially be delivered effectively through other routes, such as intravenous injection .

Result of Action

It has been suggested that the compound may have broad-spectrum antimicrobial properties, indicating that it could potentially disrupt the growth and proliferation of various types of microorganisms .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility suggests that it may be more effective in lipid-rich environments, such as cell membranes . Additionally, its stability could potentially be affected by factors such as temperature, pH, and the presence of other chemicals .

特性

IUPAC Name |

4-[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c17-11-5-1-9(2-6-11)13-15-16-14(19-13)10-3-7-12(18)8-4-10/h1-8,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINSWEOIXQQWJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00418686 | |

| Record name | 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00418686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole | |

CAS RN |

10600-83-6 | |

| Record name | 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00418686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can you elaborate on the potential antidepressant activity of 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole derivatives and their interaction with glycogen synthase kinase 3β (GSK-3β)?

A1: Research suggests that certain derivatives of 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole, specifically 4,4'-(1,3,4-oxadiazole-2,5-diyl)diphenol, exhibit promising antidepressant effects. These effects are linked to their potent inhibitory activity against GSK-3β, an enzyme implicated in various cellular processes, including mood regulation. In silico analysis revealed that these derivatives effectively dock onto the GSK-3β binding site. [] This interaction suggests that these compounds might exert their antidepressant effects by modulating GSK-3β activity. Further in vivo studies using the tail suspension test and forced swimming test models corroborated these findings, demonstrating the significant antidepressant potential of these derivatives. []

Q2: How does the structure of 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole influence its incorporation into polymeric materials for optoelectronic applications?

A2: The structure of 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole, featuring two phenolic hydroxyl groups, allows for its facile incorporation into polyurethane polymers via condensation polymerization. [] This compound acts as a building block alongside other monomers, such as isophorone diisocyanate and oligo p-phenylene-(E)-vinylene units. This strategic inclusion significantly enhances the hole-transport properties of the resulting polyurethanes, crucial for applications in light-emitting diodes (OLEDs). [] The presence of the oxadiazole ring and the conjugated phenyl rings likely contributes to the enhanced charge carrier mobility observed in these materials.

Q3: What are the typical methods for characterizing the structure of newly synthesized 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole derivatives?

A3: Researchers typically employ a combination of spectroscopic techniques to confirm the structure of newly synthesized 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole derivatives. These techniques include Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups, proton nuclear magnetic resonance (1H-NMR) to analyze the proton environments within the molecule, and mass spectrometry to determine the molecular weight and fragmentation pattern. [] These methods, when used in conjunction, provide a comprehensive understanding of the structural features of the synthesized compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。